molecular formula C12H11NO2 B580973 Ethyl isoquinoline-8-carboxylate CAS No. 1261871-20-8

Ethyl isoquinoline-8-carboxylate

Cat. No.: B580973
CAS No.: 1261871-20-8
M. Wt: 201.225
InChI Key: FYQLLTRIYXXISS-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-8-carboxylate is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound Isoquinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoquinoline-8-carboxylate typically involves the Friedlaender condensation reaction. This reaction involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions . The reaction can be carried out in various solvents, including methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .

Scientific Research Applications

Ethyl isoquinoline-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl isoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes. For example, some derivatives of isoquinoline have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group (carboxylate ester) attached to the isoquinoline ring. This functional group imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl isoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-4-9-6-7-13-8-11(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLLTRIYXXISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743743
Record name Ethyl isoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261871-20-8
Record name Ethyl isoquinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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